molecular formula C9H10BrNO B12963179 7-Bromo-3-methyl-1H-indole hydrate

7-Bromo-3-methyl-1H-indole hydrate

Cat. No.: B12963179
M. Wt: 228.09 g/mol
InChI Key: VKHIDZQSLNVUTD-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-indole hydrate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 7-Bromo-3-methyl-1H-indole hydrate typically involves the bromination of 3-methylindole. One common method is the reaction of 3-methylindole with bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-Bromo-3-methyl-1H-indole hydrate undergoes various chemical reactions, including:

Scientific Research Applications

7-Bromo-3-methyl-1H-indole hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1H-indole hydrate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-3-methyl-1H-indole hydrate include:

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-3-methyl-1H-indole;hydrate

InChI

InChI=1S/C9H8BrN.H2O/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5,11H,1H3;1H2

InChI Key

VKHIDZQSLNVUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC=C2Br.O

Origin of Product

United States

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